molecular formula C14H13N3O6S B3841761 N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide

N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide

Cat. No. B3841761
M. Wt: 351.34 g/mol
InChI Key: VHZVOTMLRSBXLK-UHFFFAOYSA-N
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Description

Compounds with sulfonyl functional groups, like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide”, are often used in the synthesis of various pharmaceuticals and other organic compounds due to their reactivity . They can participate in a variety of chemical reactions, making them useful in the creation of complex molecular structures .


Molecular Structure Analysis

The molecular structure of a compound like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” would likely involve a sulfonyl group (-SO2-) attached to a methoxyphenyl group and a nitrobenzohydrazide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Sulfonyl compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and eliminations . The specific reactions that “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” might undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and location of the sulfonyl, methoxyphenyl, and nitrobenzohydrazide groups .

Safety and Hazards

Sulfonyl compounds can be irritants and should be handled with care . Specific safety and hazard information would depend on the exact structure of “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide”.

Future Directions

The study of sulfonyl compounds is an active area of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research on “N’-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide” could involve exploring its potential biological activity, developing new synthetic methods, or investigating its physical and chemical properties.

properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonyl-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6S/c1-23-12-6-8-13(9-7-12)24(21,22)16-15-14(18)10-2-4-11(5-3-10)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZVOTMLRSBXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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